molecular formula C14H18ClNO4 B558672 Boc-D-Phe(4-Cl)-OH CAS No. 57292-44-1

Boc-D-Phe(4-Cl)-OH

Cat. No.: B558672
CAS No.: 57292-44-1
M. Wt: 299.75 g/mol
InChI Key: AOCSUUGBCMTKJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-Cl)-OH typically involves the protection of the amino group of 4-chloro-D-phenylalanine with a Boc group. This can be achieved by reacting 4-chloro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions: Boc-D-Phe(4-Cl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-D-Phe(4-Cl)-OH is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-D-Phe(4-Cl)-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The chlorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of a chlorine atom, which can influence its reactivity and interactions in biochemical applications. The Boc protection provides stability during synthetic processes, making it a valuable tool in peptide synthesis .

Biological Activity

Boc-D-Phe(4-Cl)-OH, also known as N-alpha-t-butyloxycarbonyl-D-phenylalanine, is a modified form of the amino acid D-phenylalanine, distinguished by the presence of a chlorine atom at the para position of the phenyl ring. This compound is primarily utilized in peptide synthesis, and its unique structural features confer distinct biological activities that merit detailed exploration.

  • Molecular Formula : C₁₃H₁₄ClN₁O₂
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 57292-44-1

The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective coupling during peptide synthesis, while the chlorine substitution enhances its reactivity compared to non-chlorinated analogs .

Biological Activity

This compound has been investigated for its biological interactions, particularly in enzymatic inhibition and therapeutic applications. The key findings regarding its biological activity include:

  • Enzyme Inhibition :
    • Research indicates that this compound acts as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. The chlorine atom significantly alters its interaction profile with these enzymes compared to non-chlorinated phenylalanine derivatives .
    • A study illustrated that derivatives of phenylalanine with halogen substitutions can exhibit enhanced inhibitory effects on these enzymes, suggesting potential applications in modulating drug interactions and metabolism.
  • Peptide Synthesis :
    • The compound is a valuable building block in synthesizing peptides that require D-phenylalanine residues. Its unique properties enable efficient coupling reactions with other protected amino acids or peptide fragments, facilitating the development of novel therapeutic peptides .
  • Potential Therapeutic Applications :
    • Ongoing research is exploring the implications of this compound in cancer treatment, particularly through its role in inhibiting histone deacetylases (HDACs). HDAC inhibitors are being studied for their potential to regulate gene expression and combat cancer cell growth .
    • The compound's structural similarities to other biologically active peptides suggest it may also have applications in neuropharmacology and pain management, although more research is needed to confirm these roles .

Comparative Analysis

The following table summarizes this compound's characteristics compared to related compounds:

Compound NameCAS NumberUnique Features
Boc-DL-Phe(4-Cl)-OH51301-86-1Racemic mixture; less specificity in biological activity
Boc-D-Phe-OH18942-49-9Lacks chlorine substitution; broader applications in peptide synthesis
Boc-D-Phe(4-CN)-OH146727-62-0Contains a cyano group; different reactivity profile
4-Chloro-L-phenylalanine736190Non-proteinogenic; different stereochemistry and properties

This compound stands out due to its specific chlorine substitution, enhancing its reactivity and potential biological interactions compared to other derivatives .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study published in PMC demonstrated the synthesis of novel peptides incorporating this compound, revealing its effectiveness in forming stable peptide bonds and maintaining biological activity .
  • Another research article focused on the inhibition of pancreatic cancer cell growth through compounds derived from phenylalanine derivatives, indicating that modifications like chlorination can significantly enhance therapeutic efficacy against cancer cells .

Properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBOAZCLSJOBQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427030
Record name Boc-4-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57292-44-1
Record name N-(tert-Butoxycarbonyl)-D-4-chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57292-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-4-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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